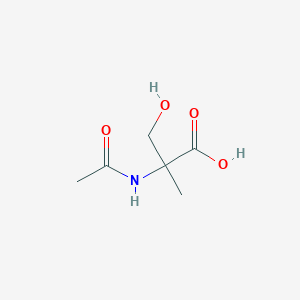

2-Acetamido-3-hydroxy-2-methylpropanoic acid

Description

Scientific Context and Significance within Amino Acid Chemistry

The scientific interest in 2-Acetamido-3-hydroxy-2-methylpropanoic acid stems from the combined effects of its α-methylation and N-acetylation. These modifications impart specific properties that are highly valuable in peptide and medicinal chemistry.

α-Methylation: The substitution of the α-hydrogen with a methyl group introduces significant steric hindrance. This structural change has several important consequences:

Conformational Rigidity: The methyl group restricts the rotational freedom around the peptide backbone, leading to a more defined and predictable three-dimensional structure when incorporated into a peptide chain. Peptides containing α-methylated amino acids often adopt helical structures. nih.govscilit.com This conformational constraint is a powerful tool in the design of peptides with specific shapes to interact with biological targets. enamine.netresearchgate.net

Resistance to Proteolysis: The steric bulk of the α-methyl group can prevent or significantly slow down the enzymatic degradation of peptide bonds by proteases. enamine.net This increased stability is a crucial attribute for the development of peptide-based therapeutics, which are often limited by their short half-lives in the body.

N-Acetylation: The addition of an acetyl group to the N-terminus of an amino acid or peptide is a common post-translational modification in nature. creative-proteomics.comwikipedia.org It plays a vital role in various biological processes:

Protection against Degradation: Similar to α-methylation, N-acetylation can protect proteins and peptides from degradation by certain enzymes. creative-proteomics.com

Modulation of Biological Activity: N-acetylation can alter the chemical properties of the N-terminus, for instance, by making it more hydrophobic. wikipedia.org This can influence protein-protein interactions, protein folding, and subcellular localization. creative-proteomics.comoup.comnih.gov

The combination of both α-methylation and N-acetylation in a single hydroxy amino acid molecule like this compound makes it a unique building block. It offers the potential to create peptides with enhanced stability, well-defined conformations, and potentially novel biological activities. Research in this area contributes to a deeper understanding of how subtle chemical modifications can dramatically influence the properties of amino acids and the peptides derived from them.

Historical Overview of Research on α-Methylated and N-Acetylated Hydroxy Amino Acids

The exploration of non-proteinogenic amino acids has a rich history, driven by the desire to create novel molecules with enhanced properties for various applications, particularly in drug discovery. nih.gov The synthesis and study of α-methylated and N-acetylated amino acids have been significant milestones in this journey.

The development of methods to synthesize α-methylated amino acids has been an active area of research for several decades. Early synthetic routes were often complex and required harsh reaction conditions. However, continuous efforts have led to more efficient and stereoselective methods, making these valuable building blocks more accessible for research. researchgate.net The incorporation of these modified amino acids into peptides allowed researchers to investigate their conformational effects and their ability to stabilize specific secondary structures, such as helices. nih.gov

Similarly, the study of N-acetylation has its roots in the observation of this modification in natural proteins. The discovery of N-terminal acetyltransferases (NATs), the enzymes responsible for this modification, opened up new avenues of research into its biological significance. wikipedia.orgwikipedia.org Synthetic chemists have also developed various methods for the N-acetylation of amino acids and peptides to mimic these natural modifications and to explore their impact on peptide and protein function.

While extensive research exists on α-methylation and N-acetylation as separate modifications, the study of amino acids containing both, particularly hydroxy amino acids, represents a more specialized and recent area of investigation. The synthesis of such multifunctionalized amino acids presents unique challenges due to the presence of multiple reactive groups that require careful protection and deprotection strategies. The historical development in this specific niche has been incremental, building upon the broader advancements in the synthesis of non-proteinogenic amino acids. wikipedia.org The ongoing interest in these complex modified amino acids is fueled by their potential to create novel peptidomimetics and other bioactive molecules with precisely engineered properties. nih.gov

Structure

3D Structure

Properties

IUPAC Name |

2-acetamido-3-hydroxy-2-methylpropanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO4/c1-4(9)7-6(2,3-8)5(10)11/h8H,3H2,1-2H3,(H,7,9)(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORCAFBRVKRMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C)(CO)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50324586 | |

| Record name | N-Acetyl-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7508-94-3 | |

| Record name | NSC407131 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=407131 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-Acetyl-2-methylserine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50324586 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-acetamido-3-hydroxy-2-methylpropanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2 Acetamido 3 Hydroxy 2 Methylpropanoic Acid and Its Enantiomers

Chemical Synthesis Approaches

Chemical synthesis provides versatile routes to 2-acetamido-3-hydroxy-2-methylpropanoic acid and its precursors, employing methods of stereoselective synthesis, enantioselective catalysis, and classical resolution.

Stereoselective Synthesis Routes

Stereoselective synthesis aims to create the desired stereoisomer directly. For α-methylserine derivatives, a key strategy involves the asymmetric dihydroxylation of precursors. A notable approach starts from the Weinreb amide of 2-methyl-2-propenoic acid. researchgate.net This substrate can undergo a Sharpless asymmetric dihydroxylation, a powerful method for converting alkenes into chiral diols with high enantioselectivity. researchgate.net Subsequent chemical transformations of the resulting diol can yield the enantiomerically pure α-methylserine backbone, which can then be N-acetylated to produce the target compound. researchgate.net This stereodivergent route allows for the synthesis of both (S)- and (R)-enantiomers by selecting the appropriate chiral ligands for the dihydroxylation step. researchgate.net

Enantioselective Catalysis and Asymmetric Induction

Enantioselective catalysis is central to modern asymmetric synthesis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product. The aforementioned Sharpless asymmetric dihydroxylation is a prime example of enantioselective catalysis, where an osmium catalyst in the presence of a chiral ligand directs the oxidation of the alkene from a specific face. researchgate.net

Asymmetric induction can also be achieved using chiral auxiliaries. A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of a reaction. wikipedia.org After establishing the desired stereocenter, the auxiliary is removed and can often be recovered for reuse. sigmaaldrich.com For the synthesis of α-methylated amino acids, chiral glycine (B1666218) derivatives possessing an axially chiral BINOL auxiliary have been used to achieve alkylation with diastereomeric excesses ranging from 69% to 86%. wikipedia.org Oxazolidinone auxiliaries, popularized by David Evans, are also widely used to direct stereoselective alkylation and aldol (B89426) reactions, which could be adapted for the synthesis of the α-methylserine framework.

Resolution of Racemic Mixtures of α-Methylserine Derivatives

Resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual, enantiomerically pure components. libretexts.orgjackwestin.com Since enantiomers have identical physical properties, this separation is challenging and often involves converting them into diastereomers, which have different physical properties and can be separated. libretexts.orgjackwestin.com

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, particularly lipases, to differentiate between enantiomers in a racemic mixture. In this process, the enzyme selectively catalyzes a reaction on one enantiomer faster than the other.

For derivatives of α-methylserine, lipase-mediated O-acetylation has been successfully employed. lodz.plresearchgate.net Racemic (±)-N-benzoyl-α-methylserine ethyl ester, an analog of the target compound, has been resolved using various commercial lipases in organic solvents. lodz.plicm.edu.pl The enzyme catalyzes the acetylation of the primary hydroxyl group, showing a preference for one enantiomer.

Several factors influence the efficiency and enantioselectivity (expressed as the enantiomeric ratio, E) of the resolution, including the choice of lipase, the acetyl donor, and the solvent. lodz.plresearchgate.net Novozym® 435, a commercially available lipase, has shown high activity and enantioselectivity in these resolutions. lodz.plresearchgate.net For the acetylation of (±)-N-benzoyl-α-methylserine ethyl ester with isopropenyl acetate (B1210297) using Novozym® 435, a high enantioselectivity (E = 35) was achieved. lodz.plicm.edu.pl This yielded the unreacted (S)-substrate with 94% enantiomeric excess (ee) and the (R)-acetylated product with 82% ee at 54% conversion. lodz.plicm.edu.pl

| Lipase | Acetyl Donor | Solvent System | Enantioselectivity (E) | Reference |

| Novozym® 435 | Isopropenyl Acetate | Hexane/THF | 35 | lodz.pl, icm.edu.pl |

| Novozym® 435 | Ethyl Acetate | Hexane/THF | 16 | researchgate.net |

| Lipozyme® TL IM | Vinyl Acetate | Hexane/THF | 3 | researchgate.net |

| Lipozyme® TL IM | Isopropenyl Acetate | Hexane/THF | 5 | researchgate.net |

| Lipozyme® RM IM | Vinyl Acetate | Hexane/THF | 8 | researchgate.net |

| Lipozyme® RM IM | Isopropenyl Acetate | Hexane/THF | 9 | researchgate.net |

This table presents data on the enantioselectivity of different lipases in the O-acetylation of (±)-N-benzoyl-α-methylserine ethyl ester.

Resolution can also be accomplished by reacting a racemic mixture with a single enantiomer of a chiral resolving agent. libretexts.org This reaction creates a mixture of diastereomers. jackwestin.com Because diastereomers possess different physical properties, such as solubility, they can be separated by methods like fractional crystallization or chromatography. libretexts.orgjackwestin.com Once separated, the chiral resolving agent is chemically removed from each diastereomer to yield the isolated, pure enantiomers of the original compound. libretexts.org

Common chiral resolving agents include chiral acids like (+)-tartaric acid or (-)-mandelic acid for resolving racemic bases, and chiral bases for resolving racemic acids. libretexts.org This classical method, while effective, theoretically limits the yield of the desired enantiomer to 50% unless the undesired enantiomer can be racemized and recycled. tcichemicals.com

Biosynthetic and Enzymatic Synthesis

Biosynthetic approaches leverage enzymes or whole microorganisms to produce chiral compounds, often with high enantiopurity and under mild reaction conditions. While specific biosynthetic pathways for this compound are not extensively documented, related enzymatic strategies offer potential routes.

Cascade biocatalysis, where multiple enzymes are used in a single pot to perform a series of reactions, is a promising strategy. For instance, a three-enzyme system has been developed for the deracemization of racemic 2-hydroxy acids. nih.govnih.gov This system uses an (S)-selective 2-hydroxy acid dehydrogenase to oxidize the (S)-enantiomer to a keto acid, leaving the (R)-enantiomer untouched. nih.govnih.gov A second enzyme, an (R)-selective keto acid reductase, then reduces the keto acid intermediate to the (R)-2-hydroxy acid. nih.govnih.gov A third enzyme is included to regenerate the necessary cofactor. nih.govnih.gov This elegant approach can convert a racemic mixture almost completely into a single, highly pure enantiomer. nih.govnih.gov

Additionally, microorganisms capable of stereospecific hydrolysis of amides have been identified. For example, certain species of Pseudomonas, Rhodococcus, Arthrobacter, and Bacillus contain stereospecific amidohydrolase enzymes that can resolve racemic propionamides, which could be a potential strategy for precursors to the target molecule. google.com These biocatalytic methods represent environmentally friendly and highly selective alternatives to traditional chemical synthesis. chemistryviews.org

Discovery and Characterization of Relevant Enzymes (e.g., α-Methylserine Hydroxymethyltransferase)

The enzymatic synthesis of the backbone of this compound is centered around enzymes capable of forming the β-hydroxy-α-amino acid structure. Among these, α-methylserine hydroxymethyltransferase (MSHMT) is a key enzyme that catalyzes the reversible conversion of D-alanine and formaldehyde (B43269) into α-methyl-L-serine. researchgate.net The discovery and characterization of MSHMT from various microbial sources have been pivotal in developing biocatalytic routes to α-substituted serine derivatives.

Microorganisms capable of utilizing α-methylserine were screened, leading to the identification of potent MSHMT producers, including strains from the genera Paracoccus, Aminobacter, and Ensifer. researchgate.net Among these, Paracoccus sp. AJ110402 was identified as having the highest MSHMT activity. researchgate.net The enzyme was subsequently purified to homogeneity from this strain, allowing for its detailed characterization. researchgate.net

The purified MSHMT from Paracoccus sp. AJ110402 is a homodimer with an apparent molecular mass of 85 kDa and relies on pyridoxal-5'-phosphate (PLP) as a cofactor, with one mole of PLP bound per mole of the enzyme subunit. researchgate.net Kinetic studies revealed a Km value of 0.54 mM for α-methyl-L-serine and 73 μM for tetrahydrofolate. researchgate.net The gene encoding this enzyme was cloned and expressed in Escherichia coli, revealing an open reading frame of 1278 base pairs that codes for a polypeptide with a calculated molecular mass of 46.0 kDa. researchgate.net

In addition to MSHMT, serine hydroxymethyltransferases (SHMTs) from various organisms have been explored for the synthesis of β-hydroxy amino acids. nih.govnih.gov These PLP-dependent enzymes catalyze the reversible aldol reaction of glycine with an aldehyde. nih.gov While their natural substrate is L-serine, some SHMTs exhibit broader substrate specificity and can accept other amino acids and aldehydes, making them valuable tools for biocatalysis. For instance, a thermostable SHMT from the thermophilic bacterium Pseudoxanthomonas taiwanensis AL17 (ITBSHMT_1) has been cloned and characterized. nih.gov This enzyme displayed optimal activity at 80 °C and pH 7.5 and was shown to catalyze the synthesis of serine, threonine, and phenylserine. nih.gov Such thermostable enzymes are advantageous for industrial applications due to their high stability and catalytic efficiency. nih.govnih.gov

Table 1: Properties of α-Methylserine Hydroxymethyltransferase from Paracoccus sp. AJ110402 researchgate.net

| Property | Value |

| Source Organism | Paracoccus sp. AJ110402 |

| Enzyme Structure | Homodimer |

| Apparent Molecular Mass | 85 kDa |

| Cofactor | Pyridoxal-5'-phosphate (PLP) |

| Km for α-methyl-L-serine | 0.54 mM |

| Km for tetrahydrofolate | 73 μM |

| Gene Length (ORF) | 1278 bp |

| Calculated Subunit Mass | 46.0 kDa |

Biotransformation Pathways for Analogues

The biotransformation pathways for producing analogues of this compound leverage the substrate promiscuity of enzymes like serine hydroxymethyltransferase and α-methylserine hydroxymethyltransferase. These enzymes can often accept a range of substrates beyond their natural counterparts, enabling the synthesis of various α,α-disubstituted-β-hydroxy amino acids.

The catalytic mechanism of SHMT involves the formation of a glycine-PLP Schiff base, which then acts as a nucleophile, attacking an aldehyde to form a β-hydroxy-α-amino acid. By utilizing analogues of glycine or formaldehyde, a variety of structurally diverse amino acids can be synthesized. For example, SHMT has been shown to catalyze the cleavage of allo-threonine and β-phenylserine, indicating its ability to accommodate different side chains. nih.gov

The engineering of these enzymes through methods like directed evolution can further expand their substrate scope and enhance their catalytic efficiency for non-natural substrates. tandfonline.com This approach allows for the tailoring of enzymes to produce specific, optically pure β-hydroxy-α-amino acids and their derivatives. tandfonline.com The synthesis of the core amino acid of the target molecule, α-methylserine, can be achieved through the MSHMT-catalyzed reaction between D-alanine and formaldehyde. researchgate.net Subsequent N-acetylation of the synthesized α-methylserine would yield the final product, this compound. While the direct enzymatic N-acetylation of α-methylserine to produce the final compound is not extensively documented in the context of a single biotransformation pathway, N-acetyltransferases are known to catalyze the acetylation of amino acids. hmdb.ca

The development of whole-cell biocatalysts expressing the necessary enzymes offers a streamlined approach for the production of these compounds, potentially combining the synthesis of the amino acid backbone and subsequent modification steps in a single fermentation process.

Precursor Chemistry and Derivatization of 2 Acetamido 3 Hydroxy 2 Methylpropanoic Acid

Synthesis and Reactivity of Key Intermediates

The strategic conversion of N-acetyl-α-methylserine into cyclic intermediates, such as β-lactones and oxazolidinones, is fundamental to its application in asymmetric synthesis. These strained ring systems activate the molecule for subsequent nucleophilic attack, enabling the controlled introduction of new functionalities.

β-Lactone Derivatives

β-Lactones derived from α-methylserine are highly valuable, enantiopure intermediates for the synthesis of various α-methyl amino acids. The formation of the strained four-membered ring activates the β-position for nucleophilic attack. A key strategy involves the protection of the amino group, followed by cyclization. For instance, N,N-dibenzyl-α-methylserine can be converted into its corresponding β-lactone.

The synthesis commences with the dibenzylation of the amino group of α-methylserine methyl ester, followed by saponification of the ester to yield the free carboxylic acid. The subsequent lactonization is a critical step, with various coupling reagents evaluated for their efficacy in promoting the intramolecular ring closure. Reagents such as 2,2'-dipyridyl disulfide (PySSPy)/triphenylphosphine (PPh₃), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) have been explored. Among these, HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) has proven to be particularly effective, yielding the desired N,N-dibenzyl-α-methylserine-β-lactone in high yield.

The reactivity of this β-lactone intermediate is characterized by regioselective ring-opening reactions. Organocuprates, derived from Grignard reagents, are effective nucleophiles that favor attack at the β-carbon (O-alkyl fission), leading to the formation of a new carbon-carbon bond and generating a variety of enantiopure α-methyl amino acids. This method provides a versatile route to derivatives that are otherwise challenging to synthesize.

| Starting Material | Lactonization Reagent | Product | Yield |

| N,N-dibenzyl-α-methylserine | HBTU | N,N-dibenzyl-α-methylserine-β-lactone | 82% |

This table summarizes the efficient synthesis of the β-lactone intermediate from a protected α-methylserine derivative.

Oxazolidinone Formation and Transformation

Oxazolidinones are five-membered heterocyclic compounds that serve as crucial intermediates, particularly for the N-methylation of amino acids. The formation of an oxazolidinone from an N-acyl amino acid like N-acetyl-α-methylserine proceeds by reaction with an aldehyde, typically formaldehyde (B43269), under acidic conditions. This cyclization temporarily protects both the amide nitrogen and the hydroxyl group.

For instance, the reaction of an Fmoc-protected cysteine derivative, Fmoc-Cys(StBu)-OH, with paraformaldehyde in the presence of camphorsulfonic acid leads to the formation of the corresponding oxazolidinone in excellent yield (94%). This general strategy is applicable to serine derivatives. The resulting oxazolidinone can then be subjected to reductive cleavage. Treatment with a reducing agent, such as triethylsilane (TES) in the presence of a strong acid like trifluoroacetic acid (TFA), opens the oxazolidinone ring and reduces the intermediate iminium ion to afford the N-methylated amino acid derivative. This two-step sequence provides a reliable and high-yielding route to N-methyl-α-amino acids, which are important components of many biologically active peptides.

| Precursor | Reagents for Oxazolidinone Formation | Intermediate | Reagents for Reductive Cleavage | Final Product | Overall Yield |

| Fmoc-Cys(StBu)-OH | p-formaldehyde, camphorsulfonic acid | Fmoc-Cys(StBu)-oxazolidinone | Triethylsilane (TES), Trifluoroacetic acid (TFA) | Fmoc-MeCys(StBu)-OH | 91% |

This table illustrates the general two-step process for N-methylation via an oxazolidinone intermediate, using a cysteine derivative as an example.

N-Acetylation and O-Acetylation Strategies

Selective acetylation of the amino and hydroxyl groups of α-methylserine is essential for protecting these functionalities during multi-step syntheses or for modulating the biological properties of resulting peptides.

N-Acetylation: The introduction of an acetyl group at the α-amino position can be achieved using various acetylating agents. A common method involves the use of acetic anhydride (B1165640). The selectivity of N-acetylation over O-acetylation can often be controlled by reaction conditions. For example, controlling the amount of acetic anhydride and conducting the reaction at low temperatures (0°C) can favor the preferential acetylation of the more nucleophilic α-amino group over side-chain hydroxyl or ε-amino groups in peptides. nih.gov This strategy allows for the synthesis of N-acetyl-α-methylserine without the need for protecting the hydroxyl group beforehand.

O-Acetylation: The selective acetylation of the hydroxyl group in the presence of an N-acylated amino group requires different strategies. One effective approach is the use of enzyme-catalyzed reactions. Lipases, for instance, can catalyze the O-acetylation of N-protected α-methylserine derivatives with high enantioselectivity. In a study using (±)-N-benzoyl-α-methylserine ethyl ester, Novozym® 435, a commercially available lipase, was used to catalyze the acetylation with isopropenyl acetate (B1210297). lodz.pl This biocatalytic method resulted in the kinetic resolution of the racemate, yielding (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester with high enantiomeric excess. lodz.pl

| Reaction | Substrate | Reagent/Catalyst | Product | Key Feature |

| N-Acetylation | Peptides | Acetic Anhydride (controlled amount, 0°C) | Nα-acetylated peptide | High selectivity for the α-amino group nih.gov |

| O-Acetylation | (±)-N-Benzoyl-α-methylserine ethyl ester | Novozym® 435, Isopropenyl acetate | (R)-O-acetyl-N-benzoyl-α-methylserine ethyl ester | High enantioselectivity (E=35) lodz.pl |

This table compares chemical and biocatalytic strategies for selective N- and O-acetylation of α-methylserine and related peptide structures.

Synthesis of N-Methylated and Other N-Protected Derivatives

N-methylation of the amide bond in peptides can significantly alter their conformational properties, increase their metabolic stability, and improve their membrane permeability. As discussed previously (Section 3.1.2), the most prevalent method for synthesizing N-methylated amino acids, including N-methyl-α-methylserine, is through the formation and subsequent reductive cleavage of an oxazolidinone intermediate.

Alternative methods for N-methylation often involve direct alkylation of a protected amino acid. A common approach uses a strong base, such as sodium hydride (NaH), to deprotonate the N-acyl or N-carbamoyl protected amino group, followed by reaction with an alkylating agent like methyl iodide. To avoid side reactions, the carboxylic acid and any other reactive side chains must be suitably protected. For example, N-Boc protected amino acids with their carboxyl group protected as a benzyl ester can be N-methylated using silver oxide (Ag₂O) and methyl iodide.

Another strategy involves a three-step process:

Protection of the carboxyl group as a benzyl ester.

Protection of the amino group with a trifluoroacetyl group.

Methylation of the trifluoroacetyl-protected nitrogen. This method offers good deprotection selectivity, allowing for the differential removal of the protecting groups in subsequent synthetic steps.

Incorporation into Glycopeptide and Peptide Scaffolds

The incorporation of 2-acetamido-3-hydroxy-2-methylpropanoic acid and its derivatives into peptide chains presents steric challenges due to the α,α-disubstituted nature of the amino acid. Coupling of these sterically hindered residues, especially when N-methylated, requires more potent activation methods than standard peptide synthesis protocols.

Standard coupling reagents like HBTU and HCTU can be less effective. More powerful reagents are often necessary to achieve high coupling yields and minimize racemization. These include:

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate): Often used in combination with a base like diisopropylethylamine (DIEA), HATU is highly effective for coupling sterically hindered amino acids.

PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) / HOAt (1-Hydroxy-7-azabenzotriazole): This combination is successful in difficult couplings, including those involving N-methyl amino acids.

PyBroP (Bromotripyrrolidinophosphonium hexafluorophosphate): Another highly reactive phosphonium salt-based reagent suitable for challenging coupling reactions.

When synthesizing glycopeptides, the glycosylated amino acid is typically prepared first as a protected building block. For incorporating a derivative of this compound, this would involve synthesizing the desired glycosylated N-acetyl-α-methylserine derivative with Fmoc protection on the amino group for use in solid-phase peptide synthesis (SPPS). The coupling of this bulky, glycosylated building block would then be performed using the robust activation methods mentioned above. The choice of coupling reagent and conditions is critical to ensure the efficient formation of the peptide bond without causing side reactions or decomposition of the acid-sensitive glycosidic linkage.

| Coupling Challenge | Recommended Reagents | Base |

| Sterically Hindered Amino Acids | HATU, PyAOP | DIEA, NMM |

| N-Methyl Amino Acids | PyBOP/HOAt, PyBroP | DIEA |

This table outlines effective coupling reagents for incorporating sterically demanding amino acid derivatives like N-acetyl-α-methylserine into peptide chains.

Advanced Analytical Characterization of 2 Acetamido 3 Hydroxy 2 Methylpropanoic Acid

Spectroscopic Methodologies for Structural Elucidation

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. By analyzing the interaction of the molecule with electromagnetic radiation, specific information about its functional groups, connectivity, and stereochemistry can be obtained.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D NMR)

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules in solution. For 2-Acetamido-3-hydroxy-2-methylpropanoic acid (C₆H₁₁NO₄), specific signals would be expected in both ¹H and ¹³C NMR spectra, corresponding to each unique nuclear environment.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons of the N-acetyl methyl group, the C2-methyl group, the C3 methylene (B1212753) group (CH₂OH), the amide proton (NH), the hydroxyl protons (OH), and the carboxylic acid proton (COOH). The chemical shifts (δ) would be influenced by the electronegativity of adjacent atoms (oxygen and nitrogen), and spin-spin coupling could provide information on the connectivity between adjacent non-equivalent protons.

¹³C NMR: The carbon NMR spectrum would reveal six distinct signals corresponding to the six carbon atoms in the molecule: the carboxylic carbon, the quaternary C2 carbon, the C3 methylene carbon, the C2-methyl carbon, the acetyl carbonyl carbon, and the acetyl methyl carbon. The chemical shifts would be characteristic of their respective functional groups. docbrown.info

Predicted ¹H and ¹³C NMR Data (Illustrative)

The following table presents hypothetical chemical shifts for this compound, based on general principles and comparison with similar structures like N-acetylserine and methylpropanoic acid derivatives. nih.govnih.govdocbrown.info This data is for illustrative purposes only and is not based on experimental measurement of the target compound.

| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) |

| Carboxylic Acid (C1) | 10-12 (broad s) | 175-180 |

| Quaternary Carbon (C2) | - | 55-65 |

| Methylene (C3) | 3.5-3.8 (m) | 60-70 |

| C2-Methyl | 1.3-1.5 (s) | 20-30 |

| Acetyl Carbonyl | - | 170-175 |

| Acetyl Methyl | 1.9-2.1 (s) | 20-25 |

| Amide NH | 7.5-8.5 (broad s) | - |

| Hydroxyl OH | Variable (broad s) | - |

Vibrational Spectroscopy (FTIR, Raman)

Vibrational spectroscopy measures the absorption of infrared radiation (FTIR) or the inelastic scattering of monochromatic light (Raman), which excites molecular vibrations. These techniques are excellent for identifying functional groups.

FTIR Spectroscopy: The FTIR spectrum of this compound would be expected to show characteristic absorption bands. A very broad band from 2500-3300 cm⁻¹ would be due to the O-H stretching of the carboxylic acid, overlapping with a broad O-H stretch from the alcohol and the N-H stretch of the amide. A strong C=O stretch for the carboxylic acid would appear around 1700-1730 cm⁻¹, while the amide I band (primarily C=O stretch) would be visible around 1640-1680 cm⁻¹. The amide II band (N-H bend and C-N stretch) would be expected near 1550 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. While C=O stretching vibrations are also visible, C-C and C-N backbone vibrations are often more prominent than in FTIR.

Expected Vibrational Frequencies (Illustrative)

| Functional Group | Vibration Mode | Expected Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 2500-3300 (very broad) |

| O-H (Alcohol) | Stretching | 3200-3500 (broad) |

| N-H (Amide) | Stretching | 3100-3500 (moderate) |

| C-H (Alkyl) | Stretching | 2850-3000 |

| C=O (Carboxylic Acid) | Stretching | 1700-1730 |

| C=O (Amide I) | Stretching | 1640-1680 |

| N-H (Amide II) | Bending | 1510-1570 |

| C-O | Stretching | 1050-1150 |

Mass Spectrometry (MS) and Hyphenated Techniques (GC-MS, LC-MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information on the molecular weight and elemental composition. Fragmentation patterns can offer structural clues.

Mass Spectrometry (MS): The monoisotopic mass of this compound is 161.0688 Da. uni.lu In electrospray ionization (ESI), common adducts such as [M+H]⁺ (m/z 162.0761), [M+Na]⁺ (m/z 184.0580), and [M-H]⁻ (m/z 160.0615) would be expected. uni.lu High-resolution mass spectrometry (HRMS) would confirm the elemental formula by measuring the exact mass.

Hyphenated Techniques: Coupling chromatography with mass spectrometry (GC-MS or LC-MS) allows for the separation of mixtures prior to analysis. LC-MS would be the preferred method for this polar, non-volatile compound. Tandem MS (MS/MS) on the parent ion would induce fragmentation, likely involving the loss of water (H₂O), acetic acid (CH₃COOH), or the entire carboxyl group (COOH), helping to piece together the molecular structure.

Predicted Mass Spectrometry Adducts

| Adduct | Predicted m/z |

| [M+H]⁺ | 162.07608 |

| [M+Na]⁺ | 184.05802 |

| [M-H]⁻ | 160.06152 |

| [M+K]⁺ | 200.03196 |

| [M+H-H₂O]⁺ | 144.06606 |

Table data sourced from PubChemLite, based on theoretical predictions. uni.lu

Chromatographic Separation Techniques

Chromatography is used to separate, identify, and quantify the components of a mixture. For a chiral molecule like this compound, chromatographic methods are essential for assessing purity and resolving enantiomers.

Gas Chromatography (GC) for Enantiomeric Purity Determination

Direct analysis of this compound by GC is challenging due to its low volatility and polar functional groups. Therefore, derivatization would be necessary to convert the carboxylic acid and hydroxyl groups into more volatile esters and ethers. Following derivatization, the enantiomers could be separated using a chiral stationary phase (CSP), such as a cyclodextrin-based column. nih.govgcms.cz The method would involve optimizing the temperature ramp and gas flow rate to achieve baseline separation of the two enantiomeric peaks, allowing for the determination of enantiomeric excess (ee).

High-Performance Liquid Chromatography (HPLC)

HPLC is well-suited for the analysis of polar compounds. pensoft.net

Reversed-Phase HPLC: A common approach would use a C18 column with a mobile phase consisting of a mixture of water and a polar organic solvent like acetonitrile (B52724) or methanol, often with an acid modifier (e.g., formic acid) to ensure the carboxylic acid is protonated. This method would be used to assess the purity of the compound.

Chiral HPLC: To separate the enantiomers, a chiral stationary phase would be required. Alternatively, a chiral derivatizing agent could be used to form diastereomers, which could then be separated on a standard achiral column. The choice of the chiral column and mobile phase would be critical to achieving resolution between the enantiomers.

Advanced Derivatization Protocols for Analytical Purposes

For the analytical characterization of this compound, particularly for techniques like gas chromatography (GC) that require volatile and thermally stable analytes, derivatization is an essential step. This process involves chemically modifying the functional groups of the molecule—namely the carboxylic acid, hydroxyl, and amide groups—to increase its volatility and improve its chromatographic behavior. Advanced derivatization protocols are designed not only to enable analysis but also to enhance sensitivity and provide specific structural information, such as for isotopic analysis.

N-Acetyl Methyl Esterification for Isotopic Analysis

N-Acetyl methyl esterification is a robust derivatization procedure well-suited for the isotopic analysis of compounds containing amino and carboxylic acid functionalities, such as this compound, using techniques like gas chromatography-combustion-isotope ratio mass spectrometry (GC/C/IRMS). nih.govresearchgate.net This method is particularly valuable for determining carbon isotope ratios (δ¹³C), offering high accuracy and precision. nih.govresearchgate.net The derivatization involves a two-step process: esterification of the carboxyl group followed by acetylation of the amino and hydroxyl groups. However, since the target compound already possesses an acetamido group, the primary reactions will be the esterification of the carboxylic acid and the potential acetylation of the hydroxyl group.

The esterification is typically achieved by reacting the compound with an anhydrous methanolic solution containing acetyl chloride. nih.govresearchgate.net This step converts the carboxylic acid group into a methyl ester. Following esterification, the hydroxyl group can be acetylated, although the existing N-acetyl group is generally stable under these conditions. This process yields a derivative that is more volatile and suitable for GC analysis.

The N-acetyl methyl ester (NACME) derivatives have been shown to provide excellent reproducibility and accuracy in isotopic analysis. nih.govresearchgate.net Studies on amino acids have demonstrated that this derivatization procedure results in low errors and is robust over a wide range of concentrations. nih.govresearchgate.net The integrity of this method has been confirmed through the analysis of complex biological samples, indicating its reliability for obtaining precise δ¹³C values. nih.govresearchgate.net

| Parameter | Description |

| Target Analyte | This compound |

| Derivatization Method | N-Acetyl Methyl Esterification |

| Reagents | Anhydrous Methanol (MeOH), Acetyl Chloride |

| Reaction Conditions | Typically heated (e.g., 70°C for 1 hour) to ensure complete methylation of the carboxylic acid group. nih.govresearchgate.net |

| Functional Group Modification | -COOH group is converted to a -COOCH₃ (methyl ester) group. The -OH group may also be acetylated depending on the specific protocol, though the primary focus for isotopic analysis is often on the carbon backbone and the introduced methyl group. |

| Analytical Technique | Gas Chromatography-Combustion-Isotope Ratio Mass Spectrometry (GC/C/IRMS) |

| Purpose | To enable accurate and precise determination of carbon isotopic ratios (δ¹³C) by creating a volatile derivative. nih.govresearchgate.net |

Other Derivatization Strategies (e.g., HFBA acylation)

Beyond N-acetyl methyl esterification, other derivatization strategies can be employed for the comprehensive analytical characterization of this compound, particularly for GC-MS analysis. These methods aim to derivatize all active hydrogen atoms in the molecule, thereby increasing its volatility and thermal stability. phenomenex.blog

One prominent strategy is HFBA (heptafluorobutyric anhydride) acylation , often performed in combination with esterification. nih.gov This two-step approach first converts the carboxylic acid to an ester (for example, a methyl or propyl ester) and then acylates the hydroxyl and amide groups using HFBA. The resulting N,O-heptafluorobutyryl ester derivative is highly volatile and exhibits excellent chromatographic properties. The fluorine atoms introduced by the HFBA reagent significantly enhance the sensitivity of detection when using an electron capture detector (ECD). gcms.cz

The general procedure involves an initial esterification step, followed by the acylation reaction where the esterified compound is heated with HFBA. This process effectively caps (B75204) the polar functional groups, reducing hydrogen bonding and allowing for sharp, symmetrical peaks in the chromatogram. research-solution.com

Alternative acylation reagents include trifluoroacetic anhydride (B1165640) (TFAA) and pentafluoropropionic anhydride (PFPA), which function similarly to HFBA by introducing fluorinated acyl groups. nih.govnih.gov The choice of reagent can be tailored to optimize separation and detection for a specific analytical application.

Another common derivatization technique is silylation , which replaces active hydrogens in the hydroxyl, carboxylic acid, and amide groups with a trimethylsilyl (B98337) (TMS) group. phenomenex.blog Reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) are highly effective for this purpose. The resulting TMS derivatives are generally more volatile and thermally stable than the parent compound, making them ideal for GC-MS analysis. phenomenex.blog

| Derivatization Strategy | Reagents | Functional Groups Targeted | Key Advantages |

| HFBA Acylation with Esterification | Heptafluorobutyric anhydride (HFBA) and an alcohol (e.g., isopropanol) | Carboxylic acid (-COOH), Hydroxyl (-OH), Amide (-NH) | Produces highly volatile and thermally stable derivatives; enhances sensitivity for electron capture detection (ECD). nih.govgcms.cz |

| TFAA/PFPA Acylation with Esterification | Trifluoroacetic anhydride (TFAA) or Pentafluoropropionic anhydride (PFPA) and an alcohol | Carboxylic acid (-COOH), Hydroxyl (-OH), Amide (-NH) | Similar to HFBA, creates volatile fluorinated derivatives suitable for GC-MS and GC-ECD analysis. nih.govnih.gov |

| Silylation | N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Carboxylic acid (-COOH), Hydroxyl (-OH), Amide (-NH) | A versatile and widely used method that effectively reduces polarity and increases volatility for GC analysis. phenomenex.blog |

Theoretical and Computational Investigations of 2 Acetamido 3 Hydroxy 2 Methylpropanoic Acid

Conformational Analysis using Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are a computational method used to analyze the physical movements of atoms and molecules. For 2-Acetamido-3-hydroxy-2-methylpropanoic acid, MD simulations would allow for an exploration of its conformational space, identifying the most stable arrangements of its atoms (conformers) and the dynamics of their interconversion. These simulations can reveal how the molecule flexes, bends, and rotates over time, which is crucial for understanding its biological activity and interactions with other molecules. The flexibility of the acetamido, hydroxyl, and carboxylic acid groups, along with the rotational barriers around the carbon-carbon single bonds, would be of particular interest in such a study.

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), offer a route to understanding the electronic structure and properties of this compound. DFT methods are widely used for their balance of accuracy and computational cost, providing detailed information about molecular orbitals and energy levels.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key concepts in understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an important indicator of a molecule's kinetic stability; a smaller gap suggests higher reactivity. For this compound, analysis of the HOMO and LUMO would pinpoint the regions of the molecule most likely to be involved in chemical reactions.

| Parameter | Description | Significance for this compound |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Indicates the propensity to donate electrons. The regions with high HOMO density are likely sites for electrophilic attack. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Indicates the propensity to accept electrons. The regions with high LUMO density are likely sites for nucleophilic attack. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A smaller gap suggests higher chemical reactivity and lower kinetic stability. |

Quantum chemical calculations can predict various spectroscopic parameters, which can then be compared with experimental spectra to confirm the molecule's structure. For this compound, DFT could be used to calculate infrared (IR) vibrational frequencies, nuclear magnetic resonance (NMR) chemical shifts, and UV-Vis absorption spectra. The calculated vibrational frequencies, for instance, would correspond to the stretching and bending of specific bonds, such as the C=O, O-H, N-H, and C-N bonds within the molecule.

| Spectroscopic Parameter | Predicted Information | Relevance to this compound |

| IR Frequencies | Vibrational modes of the molecule. | Helps in identifying functional groups like carbonyl, hydroxyl, and amide groups based on their characteristic stretching and bending frequencies. |

| NMR Chemical Shifts | Magnetic environment of atomic nuclei (e.g., ¹H, ¹³C). | Provides detailed information about the connectivity and chemical environment of each atom in the molecule, aiding in structure elucidation. |

| UV-Vis Spectra | Electronic transitions between molecular orbitals. | Gives insight into the electronic structure and potential for conjugation within the molecule. |

Intermolecular Interactions and Hydrogen Bonding

The structure and properties of this compound in a condensed phase (solid or liquid) are significantly influenced by intermolecular interactions, particularly hydrogen bonding. The molecule has several functional groups capable of acting as hydrogen bond donors (the hydroxyl and amide N-H groups) and acceptors (the carbonyl oxygens of the amide and carboxylic acid, and the hydroxyl oxygen). Computational studies can model these interactions to predict how molecules of this compound might arrange themselves in a crystal lattice or how they would interact with solvent molecules, such as water. Understanding these hydrogen bonding networks is crucial for predicting physical properties like melting point and solubility.

Applications of 2 Acetamido 3 Hydroxy 2 Methylpropanoic Acid in Chemical Synthesis and Materials Science

As a Chiral Building Block in Organic Synthesis

The foundational structure of 2-Acetamido-3-hydroxy-2-methylpropanoic acid, derived from α-methyl-L-serine, establishes it as a potent chiral building block for the synthesis of various α-methyl α-amino acids. scbt.com The presence of the quaternary α-carbon center makes α-methylated amino acids crucial components in developing peptides with modified properties. The chirality of the parent compound can be transferred through subsequent reactions to create new, enantiomerically pure molecules.

A significant application of this chiral scaffold is in the synthesis of other non-proteinogenic amino acids. For instance, the closely related precursor, Boc-α-methyl-D-serine, can be converted into a β-lactone. This strained ring system is a versatile intermediate that readily reacts with various nucleophiles. This strategy has been successfully employed in the enantioselective synthesis of α-methyl-D-cysteine and α-methyl lanthionine (B1674491) derivatives, which are of interest for incorporation into biologically active peptidomimetics. acs.org The use of serine-derived β-lactones is a well-established method for creating β-substituted alanines and other chiral building blocks. acs.org This highlights the utility of the α-methyl serine core, and by extension its N-acetylated form, as a foundational element for generating more complex chiral molecules.

Role in Peptide and Peptidomimetic Design

Peptidomimetics are compounds designed to mimic natural peptides, often with modifications to improve properties such as biological activity, metabolic stability, or bioavailability. wikipedia.orgnih.gov These modifications can involve altering the peptide backbone or incorporating nonnatural amino acids. wikipedia.org this compound, as a derivative of the non-proteinogenic amino acid α-methylserine, plays a key role in this area of research. Its incorporation into a peptide chain is a strategic approach to influence the molecule's three-dimensional structure and function. mdpi.com

A study comparing peptides containing the natural threonine residue with those containing the non-natural α-methylserine (MeSer) residue provided clear evidence of this effect. nih.gov The conformational analysis of a MeSer-containing peptide in an aqueous solution revealed that it predominantly exists in two main conformations: an extended form and a β-turn structure. nih.gov This contrasts with the greater flexibility often observed in peptides composed solely of standard amino acids. The propensity of α-methylserine to induce specific secondary structures like β-turns is a critical tool in peptide design, allowing for the creation of molecules with more defined and predictable shapes.

| Peptide Residue | Observed Conformations | Percentage Distribution (Approximate) | Structural Implication |

|---|---|---|---|

| α-Methylserine | Extended Conformations | 70% | Indicates a degree of structural rigidity. |

| α-Methylserine | β-Turn | 30% | Demonstrates a propensity to induce folded structures. |

Glycopeptides are peptides that have sugar molecules attached to them, and they are involved in numerous biological processes. nih.gov The synthesis of glycopeptide mimics and analogues is an important area of research for developing new therapeutics and biological probes. The α-methylserine structure is particularly useful here, serving as an analogue for natural glycosylation sites like threonine or serine.

Research has demonstrated the synthesis of glycopeptides where a threonine residue was replaced by α-methylserine. nih.gov The study investigated the conformational impact of β-O-glycosylation on this MeSer-containing peptide. Interestingly, the addition of the sugar moiety to the MeSer residue resulted in a high degree of flexibility for the peptide backbone. nih.gov This is a notable contrast to the effect of glycosylation on the corresponding threonine-containing peptide, where the sugar induced a shift from extended to more folded conformations. nih.gov This differential effect highlights how the combination of α-methylation and glycosylation can be used to fine-tune the conformational properties of synthetic glycopeptides, offering a sophisticated tool for designing molecules with specific structural and, potentially, functional attributes.

Precursor in Heterocyclic Compound Synthesis

Heterocyclic compounds are cyclic structures containing atoms of at least two different elements in the ring. They are ubiquitous in pharmaceuticals, natural products, and agrochemicals. researchgate.net The chemical structure of this compound, which contains a β-hydroxyamide moiety, makes it a suitable precursor for the synthesis of certain heterocyclic systems, particularly 2-oxazolines.

Natural Occurrence and Origins of α Methylserine Excluding Human Clinical Contexts

Detection in Carbonaceous Chondrites and Astrochemical Implications

α-Methylserine is among the suite of organic molecules that have been identified in carbonaceous chondrites, providing valuable insights into the prebiotic chemical inventory of the early solar system. Its presence in these extraterrestrial materials suggests potential pathways for the abiotic synthesis of amino acids.

Detailed analyses of the Murchison meteorite, a widely studied carbonaceous chondrite, have revealed the presence of α-methylserine. researchgate.netusra.edu It is one of nine hydroxy amino acids newly identified in the Murchison extract, with concentrations ranging from approximately 20 to 140 parts per billion (ppb). usra.edu The discovery of α-methylserine and other new amino acids is significant, expanding the known inventory of extraterrestrial organic molecules. usra.edu

Studies on CM and CR carbonaceous chondrites have shown that meteoritic α-methylserine is predominantly racemic, meaning it is composed of equal amounts of its left-handed (L) and right-handed (D) enantiomers. This racemic nature is a strong indicator of an extraterrestrial and abiotic origin, as biological processes on Earth almost exclusively produce and use the L-enantiomers of amino acids. nasa.gov Unlike some other α-dialkyl amino acids found in meteorites, such as isovaline, α-methylserine does not exhibit L-enantiomeric excesses that correlate with the degree of aqueous alteration in the parent body.

The formation of α-methylserine in meteorites is thought to occur through processes on the parent body. One proposed mechanism is a formose-like reaction involving ammonia (B1221849), which could lead to the production of various hydroxy amino acids. usra.edu The Strecker cyanohydrin reaction is another plausible pathway, which is thought to dominate under reducing conditions with abundant ammonia in the meteorite parent body.

| Meteorite | Compound Detected | Concentration (ppb) | Key Finding |

|---|---|---|---|

| Murchison | α-Methylserine | ~20 to ~140 | Newly identified hydroxy amino acid, suggesting abiotic synthesis pathways. usra.edu |

Occurrence and Metabolism in Plants and Microorganisms

While the primary focus of α-methylserine's natural occurrence has been extraterrestrial, it is also involved in the metabolism of certain microorganisms. Research has identified several bacterial strains capable of utilizing α-methyl-DL-serine as a sole carbon and nitrogen source.

Screening of various microorganisms has led to the discovery of α-methylserine aldolase (B8822740), an enzyme that catalyzes the interconversion of α-methyl-L-serine to L-alanine and formaldehyde (B43269). This enzyme has been detected in bacterial species such as Ralstonia sp. strain AJ110405, Variovorax paradoxus AJ110406, and Bosea sp. strain AJ110407. The enzyme from Variovorax paradoxus NBRC15150, for instance, has a Vmax of 1.89 µmol min⁻¹ mg⁻¹ and a Km of 1.2 mM for the formaldehyde release reaction from α-methyl-L-serine. jst.go.jptandfonline.comtandfonline.com This enzyme is also capable of synthesizing α-methyl-L-serine from L-alanine and formaldehyde. jst.go.jptandfonline.comuniprot.org

The α-methylserine aldolase from Variovorax paradoxus is a pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme. jst.go.jptandfonline.com It can catalyze the stereospecific transfer of a hydroxymethyl group to L-alanine to form α-methyl-L-serine without the need for tetrahydrofolate, distinguishing it from α-methylserine hydroxymethyltransferase. tandfonline.com The enzyme from Variovorax paradoxus does not act on L-serine, indicating its specificity. tandfonline.com

In the plant kingdom, while the direct occurrence of α-methylserine is not as well-documented, the metabolism of related amino acids involves similar enzymes. For example, serine hydroxymethyltransferase (SHMT) is a key enzyme in the photorespiratory pathway in plants like Arabidopsis. nih.gov SHMTs are also PLP-dependent enzymes that catalyze the reversible conversion of serine and tetrahydrofolate to glycine (B1666218) and 5,10-methylenetetrahydrofolate. nih.govwikipedia.org This highlights the presence of enzymatic machinery in plants and microorganisms that can metabolize serine and its derivatives.

| Microorganism | Enzyme | Metabolic Reaction |

|---|---|---|

| Ralstonia sp. | α-Methylserine aldolase | Assimilation of α-methyl-DL-serine. |

| Variovorax paradoxus | α-Methylserine aldolase | Interconversion of α-methyl-L-serine to L-alanine and formaldehyde. jst.go.jptandfonline.comtandfonline.com |

| Bosea sp. | α-Methylserine aldolase | Assimilation of α-methyl-DL-serine. |

Compound Index

| Compound Name |

|---|

| 2-Acetamido-3-hydroxy-2-methylpropanoic acid |

| α-Methylserine |

| Isovaline |

| L-alanine |

| Formaldehyde |

| L-serine |

| Glycine |

| Pyridoxal 5'-phosphate |

| Tetrahydrofolate |

| 5,10-methylenetetrahydrofolate |

Future Research Directions and Unexplored Avenues for 2 Acetamido 3 Hydroxy 2 Methylpropanoic Acid Research

Development of Novel Enantioselective Synthetic Pathways

The stereospecific synthesis of α,α-disubstituted amino acids like 2-acetamido-3-hydroxy-2-methylpropanoic acid remains a formidable challenge in organic chemistry due to the steric hindrance at the quaternary carbon center. nih.gov Future research should focus on developing novel, efficient, and highly enantioselective synthetic routes.

Current promising strategies that warrant further exploration for the synthesis of this specific compound include:

Asymmetric Strecker Reactions: The development of novel chiral catalysts for the Strecker synthesis could provide a direct and efficient route to the corresponding α-amino nitrile precursor.

Catalytic Asymmetric Addition: Investigating the use of chiral catalysts, such as N-heterocyclic carbene complexes, for the direct catalytic addition of functional groups to iminoesters could yield enantioenriched products. rsc.org

Enzymatic and Chemo-enzymatic Methods: The use of enzymes, such as aminotransferases or hydrolases, in combination with traditional chemical methods could offer highly selective and environmentally benign synthetic pathways.

Late-Stage Functionalization: Inspired by recent advancements in peptide chemistry, developing methods for the late-stage, site-selective modification of serine residues within a peptide or protein could provide a novel route to incorporating this noncanonical amino acid. acs.org

A comparative overview of potential synthetic strategies is presented in Table 1.

| Synthetic Strategy | Potential Advantages | Key Challenges for Future Research |

| Asymmetric Strecker Reaction | Direct, atom-economical | Development of highly enantioselective catalysts for sterically hindered substrates. |

| Catalytic Asymmetric Addition | High potential for enantiocontrol | Substrate scope and catalyst stability. |

| Enzymatic/Chemo-enzymatic | High selectivity, mild conditions | Enzyme discovery and engineering for novel substrates. |

| Late-Stage Functionalization | Applicable to complex molecules | Compatibility with diverse functional groups. |

This table provides a summary of potential future research directions in the synthesis of this compound.

Elucidation of Complex Biosynthetic Mechanisms in Diverse Organisms

While the synthetic origins of this compound are yet to be fully understood, the biosynthesis of the related compound, α-methyl-L-serine, has been observed in certain microorganisms. For instance, α-methylserine aldolase (B8822740), found in bacteria like Variovorax paradoxus, catalyzes the reversible conversion of α-methyl-L-serine to L-alanine and formaldehyde (B43269). uniprot.org

Future research should aim to:

Identify and Characterize Biosynthetic Genes: Screen diverse microbial genomes and metagenomes for gene clusters responsible for the biosynthesis of α-methylated and N-acetylated amino acids.

Elucidate Enzymatic Steps: Characterize the enzymes involved in the biosynthetic pathway, including the mechanisms of α-methylation and N-acetylation. This could involve heterologous expression and in vitro reconstitution of the pathway.

Metabolic Engineering: Engineer microbial strains to overproduce this compound or its derivatives, potentially leading to sustainable and cost-effective production methods. Re-engineering existing amino acid biosynthetic pathways, such as the cysteine pathway in Escherichia coli, could be a viable approach. nih.gov

Advancements in Ultra-Trace Analytical Methods for Complex Matrices

The detection and quantification of this compound in complex biological or environmental samples will require the development of highly sensitive and selective analytical methods.

Future research in this area should focus on:

Advanced Mass Spectrometry Techniques: Develop and optimize liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods for the ultra-trace detection of the compound and its metabolites. This includes exploring novel ionization techniques and high-resolution mass analyzers.

Novel Derivatization Strategies: Design new derivatization reagents that can enhance the ionization efficiency and chromatographic separation of the target analyte.

Isotope Labeling: The synthesis of isotopically labeled internal standards (e.g., using deuterium) will be crucial for accurate quantification in complex matrices. mdpi.com

Immunoassay Development: The production of specific antibodies could enable the development of highly sensitive immunoassays, such as ELISA, for rapid screening purposes.

Deeper Theoretical Insights into Conformation-Function Relationships

The α-methyl group in this compound is expected to significantly restrict the conformational freedom of the molecule. This has profound implications for its biological activity and its potential use in designing peptidomimetics with stable secondary structures. nih.gov

Future theoretical and experimental studies should aim to:

Spectroscopic Analysis: Utilize advanced spectroscopic techniques, such as multidimensional NMR and vibrational circular dichroism (VCD), to experimentally validate the predicted conformations in solution.

Structure-Activity Relationship (SAR) Studies: Synthesize a library of analogs with systematic modifications to the core structure and evaluate their biological activities. This will provide crucial data for establishing clear SARs and for the rational design of more potent and selective molecules.

A comparison of the expected conformational effects of different modifications is outlined in Table 2.

| Structural Feature | Expected Conformational Effect | Potential Impact on Function |

| α-Methyl Group | Restricted Ramachandran angles, promotion of helical structures | Increased metabolic stability, enhanced receptor binding affinity |

| N-Acetyl Group | Mimics a peptide bond, influences hydrogen bonding patterns | Modulates solubility and membrane permeability |

| Hydroxyl Group | Potential for hydrogen bonding | Can influence intramolecular and intermolecular interactions |

This table summarizes the anticipated structure-function relationships for this compound, providing a basis for future theoretical and experimental investigations.

Exploration of New Applications in Advanced Materials or Biocatalysis

The unique properties of this compound make it an intriguing candidate for applications beyond the traditional biomedical field.

Unexplored avenues for future research include:

Self-Assembling Materials: Investigate the potential of peptides and polymers incorporating this amino acid to self-assemble into novel nanomaterials, such as hydrogels, nanotubes, or nanofibers, with potential applications in tissue engineering and drug delivery.

Biocatalyst Development: The enzymes involved in the biosynthesis or degradation of this compound could be harnessed as novel biocatalysts for stereoselective transformations in organic synthesis. For example, α-methylserine aldolase could be explored for the synthesis of other α-methylated amino acids. uniprot.orgresearchgate.net

Surface Modification: The compound could be used to modify the surface of materials to impart specific properties, such as biocompatibility or resistance to biofouling.

Q & A

Q. What are the key structural features of 2-Acetamido-3-hydroxy-2-methylpropanoic acid, and how do they influence its reactivity?

The compound's stereochemistry and functional groups (acetamido, hydroxy, and methyl substituents) dictate its reactivity. For instance, the hydroxy group enables hydrogen bonding, while the methyl group introduces steric effects that may hinder nucleophilic attacks. X-ray crystallography (e.g., as in related structures ) and computational tools like PubChem-derived InChI keys are critical for confirming stereochemical configurations.

Q. Which analytical techniques are recommended for assessing the purity and stability of this compound?

High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy are standard for purity assessment. Stability studies should evaluate degradation under varying pH, temperature, and light exposure, referencing protocols from analogous compounds . NIST databases provide validated spectral data for cross-referencing .

Advanced Research Questions

Q. How can synthesis conditions be optimized to improve the yield of this compound?

Reaction parameters such as solvent polarity (e.g., aqueous vs. organic media), temperature (50–80°C for amide bond stabilization), and catalysts (e.g., DMAP for acetylation) must be systematically tested. Parallel synthesis approaches, as described for structurally similar amino acid derivatives , can identify optimal conditions. Kinetic studies and DOE (Design of Experiments) methodologies are advised for scalability .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, concentration ranges). Cross-validation using orthogonal assays (e.g., enzyme inhibition vs. cellular uptake studies) is essential. Computational tools like molecular docking (referenced in chemical software literature ) can model interactions with target proteins to clarify mechanisms.

Q. How does the stereochemistry of the compound affect its binding affinity in enzyme inhibition studies?

Enantiomer-specific activity can be evaluated using chiral chromatography and comparative molecular dynamics simulations. For example, the (2R)-configuration in related acetamido derivatives enhances binding to bacterial enzymes . Stereochemical assignments via X-ray crystallography or circular dichroism (CD) are critical for accurate structure-activity analyses.

Q. What methodologies are effective for studying the compound's reactivity under non-ambient conditions (e.g., high pH or catalytic environments)?

Controlled kinetic studies using stopped-flow techniques or in-situ FTIR spectroscopy can monitor reaction intermediates. For example, oxidation of the hydroxy group to a ketone under alkaline conditions has been documented in analogous propanoic acids . Catalytic systems (e.g., palladium-based) should be screened for regioselective modifications .

Q. How can this compound serve as a building block for synthesizing complex bioactive molecules?

Its carboxyl and hydroxy groups enable conjugation via esterification or amide coupling. For instance, derivatives of 2-acetamido-3-hydroxypropanoic acid have been used to develop protease inhibitors . Solid-phase peptide synthesis (SPPS) or click chemistry protocols are recommended for modular assembly.

Q. What computational approaches predict the compound's stability in biological matrices?

Molecular dynamics simulations and QSAR (Quantitative Structure-Activity Relationship) models, validated against experimental stability data (e.g., hydrolysis rates in plasma), are effective. Software platforms for chemical data management can integrate degradation pathways and half-life predictions.

Methodological Resources

- Structural Validation : Use PubChem-derived InChI keys and crystallographic data for stereochemical assignments.

- Synthesis Optimization : DOE frameworks and kinetic modeling for scalable protocols.

- Biological Assays : Cross-disciplinary validation combining in vitro assays and computational docking .

- Data Reconciliation : Leverage chemical software for meta-analyses of conflicting datasets.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.